Alanine, N,N-diacetyl-, methyl ester
Description
Historical Context of N-Acetylated Amino Acid Esters in Synthetic Chemistry
The utility of N-acetylated amino acid esters in organic synthesis has a well-established history, primarily rooted in peptide chemistry and the synthesis of complex molecules. Amino acid methyl esters, in general, are significant intermediates in organic synthesis, serving as crucial building blocks in peptide synthesis, medicinal chemistry, as chiral sources, and in the production of polymer materials. nih.govresearchgate.net Various methodologies have been developed for their preparation, including reactions with protic acids (e.g., gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid), thionyl chloride, 2,2-dimethoxypropane, and ion-exchange resins. nih.govresearchgate.net More convenient systems, such as trimethylchlorosilane (TMSCl) with methanol (B129727) at room temperature, have also emerged, offering good to excellent yields with simplified workup procedures. nih.govresearchgate.netresearchgate.net
N-acetylation, a common modification, has historically been employed to alter the chemical properties and reactivity of amino acids. For instance, N-terminal acetylation is a prevalent protein modification where an acetyl group is added to the α-amino group at the N-termini of proteins, increasing their hydrophobicity. wikipedia.org In synthetic contexts, N-protective groups are indispensable to prevent undesired side reactions of the highly reactive amino group during subsequent chemical transformations, particularly during amide bond formation in peptide synthesis. nih.gov Early pioneering research on N-protected amino acids, such as N-benzyloxycarbonyl (Cbz)-protected amino acids, dates back to the 1960s with the advent of solid-phase peptide synthesis. nih.gov While mono-N-acetylation is widely used, the concept of diacetylation, where two acetyl groups are present on a nitrogen or other nucleophilic sites, has also found specific applications, as evidenced by compounds like N,S-diacetylcysteine methyl ester or N,N-diacetyl-L-kynurenine methyl ester. uga.educhemeo.com
Significance of N,N-Diacetylation and Methyl Esterification in Amino Acid Derivative Design
The dual modifications present in Alanine (B10760859), N,N-diacetyl-, methyl ester, namely N,N-diacetylation and methyl esterification, confer distinct advantages and properties crucial for its role in advanced chemical research.
Methyl Esterification: The conversion of the carboxylic acid group of an amino acid to a methyl ester serves as a common and effective protecting group strategy. This modification neutralizes the acidic carboxyl group, preventing its participation in undesired reactions, such as cyclization or polymerization, during multi-step syntheses. nih.govresearchgate.net Methyl esterification can also significantly alter the compound's physical properties, often increasing its lipophilicity, which can impact solubility in organic solvents and facilitate purification processes. nih.govaocs.org Moreover, the methyl ester can be readily hydrolyzed back to the carboxylic acid under mild conditions when desired, making it a versatile and reversible protecting group. cdnsciencepub.com
N,N-Diacetylation: The introduction of two acetyl groups onto the nitrogen atom of the α-amino group in alanine forms an N,N-diacetylated moiety. Unlike mono-N-acetylation, which forms an amide linkage, N,N-diacetylation creates an imide-like structure. This modification serves as a particularly robust and stable protecting group for the primary amine functionality. The presence of two electron-withdrawing acetyl groups reduces the basicity and nucleophilicity of the nitrogen atom to a greater extent than a single acetyl group, providing enhanced chemical stability and minimizing side reactions, including racemization of the α-carbon during various synthetic manipulations. Studies have shown that acetylation of amines, under certain conditions, can lead to the formation of N,N-diacetyl derivatives as significant by-products, highlighting their stability. This robust protection is invaluable in complex syntheses where harsh reaction conditions or multiple reaction steps might otherwise compromise the integrity of the amino acid backbone.
Current Research Landscape for Alanine, N,N-diacetyl-, methyl ester and Related Analogues
While direct extensive research findings focusing solely on "Alanine, N,N-diacetyl-, methyl ester" are not widely reported in publicly accessible literature, the compound fits within the broader category of multi-protected amino acid derivatives that are central to modern synthetic organic chemistry. Research on related analogues provides insight into its potential applications and properties.
N-acylated amino acid methyl esters (NAMEs) are a subject of study in marine bacteria, where alanine derivatives are noted as predominant. While these are primarily mono-N-acylated, their natural occurrence underscores the biological relevance of such derivatives. The synthesis of N,N-diacetyl-L-kynurenine methyl ester has been reported in academic literature, demonstrating that N,N-diacetylated amino acid methyl esters can be successfully synthesized and utilized in research. uga.edu This suggests that similar synthetic routes could be employed for the alanine analogue.
The properties of N,N-diacetylated compounds typically exhibit a lower boiling point compared to their mono-N-acetyl counterparts due to the lack of an available proton for intermolecular hydrogen bonding. Spectroscopic techniques, such as ¹H NMR, are crucial for characterization, where N,N-diacetyl groups typically show a resonance equivalent to six protons in a specific chemical shift range (e.g., 7.63-7.69 τ), distinguishable from the acetamido methyl proton resonance of mono-N-acetyl derivatives.
Furthermore, N-acetyl methyl (NACME) esterification procedures are developed for analytical purposes, such as determining carbon isotope values of amino acids using gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). This highlights the significance of these derivatives in high-precision analytical methods. The ability of N,S-diacetylcysteine methyl ester to increase intracellular cysteine and glutathione (B108866) levels by improving cell membrane permeability also indicates the potential for multi-acetylated amino acid esters to act as delivery vehicles or pro-molecules in biological systems, though such applications would require specific biological evaluation.
Scope and Objectives of Academic Inquiry on Alanine, N,N-diacetyl-, methyl ester
Academic inquiry into Alanine, N,N-diacetyl-, methyl ester primarily revolves around its utility as a versatile building block and its unique protective group characteristics. The objectives include:
Development of Efficient Synthetic Routes: Research aims to optimize scalable and enantioselective synthesis methods for Alanine, N,N-diacetyl-, methyl ester, building upon established techniques for amino acid esterification and N-acetylation, and potentially exploring novel diacetylation strategies.
Comprehensive Physicochemical Characterization: Detailed investigation into its physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, MS, IR) is crucial for a complete understanding of the compound.
Application as a Chiral Building Block: Exploring its use as a robust, racemization-resistant chiral intermediate in the synthesis of complex pharmaceuticals, natural products, and peptidomimetics. The N,N-diacetylation offers a high degree of protection to the α-stereocenter.
Conformational and Reactivity Studies: Investigating how the steric and electronic effects of the N,N-diacetyl and methyl ester groups influence the compound's conformation and reactivity under various chemical conditions.
Exploration of Novel Applications: While not a direct area of reported research, theoretical exploration or preliminary studies might consider its potential as a more lipophilic precursor or a delivery vehicle for alanine, analogous to other multi-acylated derivatives.
The rigorous protection afforded by N,N-diacetylation and methyl esterification positions Alanine, N,N-diacetyl-, methyl ester as a valuable subject for academic inquiry, offering avenues for the synthesis of highly pure and structurally defined complex molecules.
Properties
CAS No. |
171817-05-3 |
|---|---|
Molecular Formula |
C8H13NO4 |
Synonyms |
Alanine, N,N-diacetyl-, methyl ester |
Origin of Product |
United States |
Synthetic Strategies for Alanine, N,n Diacetyl , Methyl Ester
Convergent and Linear Synthesis Pathways
Two primary synthetic routes can be considered for the production of Alanine (B10760859), N,N-diacetyl-, methyl ester: a linear approach involving sequential functional group modifications, or a convergent approach where two key fragments are prepared independently and then coupled. In the context of this compound, the linear pathways involve either acetylating alanine methyl ester or esterifying N,N-diacetylalanine.
Direct N,N-Diacetylation of Alanine Methyl Ester
This pathway involves the direct introduction of two acetyl groups onto the nitrogen atom of alanine methyl ester. Acetylation is a common organic reaction where an acetyl group (CH₃CO-) is introduced into a molecule, typically replacing a hydrogen atom chemcess.com. For amines, this reaction forms amides.
Reagent Selection and Reaction Optimization (e.g., Acetic Anhydride (B1165640), Acetyl Halides)
Common acetylating agents used in organic synthesis include acetic anhydride and acetyl chloride chemcess.com.
Acetic Anhydride (CH₃CO)₂O: Acetic anhydride is a widely used and relatively inexpensive reagent for acetylation in laboratory and industrial settings chemcess.com. It provides an acetyl group that can be transferred to nucleophiles, and the reaction liberates acetic acid as a byproduct, which can sometimes interfere with the reaction chemcess.compearson.com. The mechanism typically involves nucleophilic acyl substitution, where the nucleophilic nitrogen of the amine attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate, followed by the expulsion of an acetate (B1210297) ion and formation of the amide linkage chemcess.compearson.comlibretexts.org. For N,N-diacetylation, multiple equivalents of acetic anhydride would be required to ensure both hydrogen atoms on the nitrogen are replaced by acetyl groups.
Acetyl Halides (e.g., Acetyl Chloride, CH₃COCl): Acetyl chloride is another common and reactive acylating agent wikiwand.comchemcess.com. It can react with amines to form amides fishersci.no. Like acetic anhydride, it introduces an acetyl group via nucleophilic acyl substitution chemcess.comlibretexts.org. Acetyl chloride is moisture sensitive and reacts violently with water, hydrolyzing into acetic acid and hydrogen chloride fishersci.iewikiwand.com. The reaction with acetyl halides typically produces hydrogen halide byproducts, which may necessitate the use of a base to neutralize the acid and drive the reaction to completion.
Interactive Data Table 1: Common Acetylating Reagents for N-Acetylation
| Reagent | Chemical Formula | Advantages | Disadvantages | Typical Mechanism |
| Acetic Anhydride | (CH₃CO)₂O | Inexpensive, easy to handle | Generates acetic acid byproduct | Nucleophilic acyl substitution chemcess.compearson.com |
| Acetyl Chloride | CH₃COCl | Highly reactive | Moisture sensitive, generates HCl byproduct | Nucleophilic acyl substitution chemcess.comlibretexts.org |
Scale-Up Considerations and Process Intensification
Scaling up chemical synthesis involves addressing challenges such as heat transfer, mixing, and byproduct removal, which can impact reaction efficiency and yield. For N-acetylation reactions, factors like solvent volume, reagent concentration, and temperature control become crucial. Process intensification strategies might include:
Optimized Mixing: Ensuring efficient mixing is vital for homogeneous reaction mixtures, especially on a larger scale, to facilitate effective contact between reactants and catalysts.
Temperature Control: Acetylation reactions, being exothermic, require precise temperature control to prevent runaway reactions and ensure selectivity. Continuous flow reactors can offer better control over temperature and residence time compared to batch reactors, potentially improving safety and efficiency for large-scale operations mdpi.com.
Byproduct Management: The generation of acetic acid or HCl as byproducts (depending on the acetylating agent) can impact reaction purity and necessitate efficient removal or neutralization strategies during scale-up.
Methyl Esterification of N,N-Diacetylalanine
This pathway involves the formation of the methyl ester from N,N-diacetylalanine, which is a carboxylic acid. Esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis oup.com.
Esterification Methodologies (e.g., Thionyl Chloride, Trimethylchlorosilane/Methanol)
Several methodologies are available for converting a carboxylic acid to its methyl ester.
Thionyl Chloride (SOCl₂)/Methanol (B129727) (MeOH): Thionyl chloride is commonly used to convert carboxylic acids into acid chlorides, which are highly reactive intermediates that readily react with alcohols to form esters libretexts.org. The general approach is to pre-mix the alcohol (methanol) and carboxylic acid (N,N-diacetylalanine) and then add SOCl₂ dropwise echemi.com. This forms the acyl chloride in situ, which is then converted to the methyl ester. Thionyl chloride also helps remove water, a byproduct of esterification, by reacting with it to produce HCl and SO₂ gas, thus shifting the equilibrium towards ester formation echemi.com. This method can yield good results at room temperature and is considered simple and convenient for preparing methyl esters of carboxylic acids commonorganicchemistry.comtandfonline.comorientjchem.org. Typically, 1 to 2 equivalents of thionyl chloride may be used echemi.com.
Interactive Data Table 2: General Esterification Conditions with Thionyl Chloride/Methanol
| Reagent Combination | Carboxylic Acid | Alcohol | Typical Conditions | Advantages |
| Thionyl Chloride / Methanol | N,N-Diacetylalanine (or similar carboxylic acid) | Methanol | Room temperature, dropwise SOCl₂ addition echemi.com | Good yields, removes water byproduct echemi.com |
Trimethylchlorosilane (TMSCl)/Methanol: This system has been shown to be a convenient and efficient method for the preparation of methyl esters of various carboxylic acids, including amino acids, often at room temperature oup.comresearchgate.netnih.goviyte.edu.tr. In this method, TMSCl with methanol acts as an efficient reagent for esterification nih.gov. TMSCl can react with alcohols to produce anhydrous solutions of hydrochloric acid in alcohols, which are useful for mild ester synthesis from carboxylic acids wikipedia.org. This method is advantageous due to its easy operation, mild reaction conditions, simple workup, and ability to achieve good to excellent yields nih.gov. It facilitates the reaction by forming activated intermediates or by catalyzing the Fischer esterification process oup.comresearchgate.net. The reaction between acetic acid and methanol using chlorosilanes like trimethylchlorosilane has shown high yields (e.g., 98% for methyl acetate) oup.com.
Interactive Data Table 3: General Esterification Conditions with Trimethylchlorosilane/Methanol
| Reagent Combination | Carboxylic Acid | Alcohol | Typical Conditions | Advantages |
| Trimethylchlorosilane / Methanol | N,N-Diacetylalanine (or similar carboxylic acid) | Methanol | Room temperature oup.comnih.gov | Efficient, mild conditions, good to excellent yields nih.gov |
These synthetic strategies offer viable pathways for the preparation of Alanine, N,N-diacetyl-, methyl ester, leveraging established reactions in organic chemistry.
Selective Esterification in Presence of Other Functional Groups
Selective esterification is a fundamental step in the synthesis of amino acid esters. For Alanine, N,N-diacetyl-, methyl ester, the challenge lies in forming the methyl ester without affecting the amino group, which would subsequently be diacetylated, or if the diacetyl group were present, ensuring its stability. A common approach involves protecting the amino group before esterification. Carboxyl groups are often protected by converting them into methyl or benzyl (B1604629) esters, which can be introduced by standard ester formation methods and subsequently removed by mild hydrolysis or catalytic hydrogenolysis for benzyl esters libretexts.org.
For instance, the Steglich esterification, a mild coupling method for carboxylic acids and alcohols, can be modified to provide greener synthetic options, such as using acetonitrile (B52724) as a less hazardous solvent system instead of traditional chlorinated or amide solvents jove.com. This approach maintains comparable reaction rates and yields, offering an environmentally conscious alternative.
Stereocontrol and Stereoselective Synthesis
Alanine is a chiral amino acid, existing as L- and D-enantiomers. The synthesis of Alanine, N,N-diacetyl-, methyl ester, if starting from racemic alanine, would necessitate strategies for stereocontrol to yield an enantiopure product.
Direct enantioselective synthesis of highly substituted alanine derivatives can be achieved through various methods. While specific routes for N,N-diacetyl-alanine methyl ester were not identified, general enantioselective approaches for N-acylated amino acid esters often involve organocatalysis. For example, the dynamic kinetic resolution (DKR) of azlactones with oximes in the presence of a chiral bisguanidinium salt catalyst has been shown to yield various chiral N-acyl amino acid oxime esters with excellent enantiomeric excesses (up to 97%) and high yields (up to 99%) colab.wsrsc.orgrsc.org. This strategy highlights the potential for controlling stereochemistry during the formation of N-acylated amino acid derivatives. Further research is ongoing to develop asymmetric versions of reactions for synthesizing α-amino acids organic-chemistry.org.
Kinetic resolution is a powerful method for obtaining enantiopure compounds from racemic mixtures by selectively reacting one enantiomer faster than the other. This approach is particularly relevant for N-acylated amino acid esters.
| Method | Substrate | Product (Enantiomer) | Enantioselectivity (E) | Yield (%) | Enantiomeric Excess (%) | Reference |
| Enzymatic Hydrolysis (Immobilized E. coli cells with Bacillus cereus esterase) | N-acetyl-DL-alanine methyl ester | N-acetyl-D-alanine methyl ester | Highly selective | N/A | >99.99 (e.e.p >99.50) | nih.gov |
| Organocatalytic Dynamic Kinetic Resolution (Chiral bisguanidinium salt) | Azlactones with oximes (yields oxime esters) | N-acyl amino acid oxime esters | N/A | Up to 99 | Up to 97 | colab.wsrsc.orgrsc.org |
| Lipase A from Candida antarctica (CAL-A) Catalyzed N-acylation | N-4- and N-1-Boc-piperazine-2-carboxylic acid methyl esters | N-acylated products | >200 | Up to 75 | >99 | researchgate.net |
A notable example involves the kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells expressing a recombinant esterase from Bacillus cereus. This biocatalytic resolution achieved high enantiomeric excesses of over 99.99%, demonstrating an efficient and stable method for preparing N-acetyl-D-alanine methyl esters nih.gov. Additionally, whole cells of Candida parapsilosis ATCC 7330 have been utilized for the resolution of N-acetyl amino acid esters, achieving excellent enantioselectivities (E=40 to >500) and high enantiomeric excesses (up to >99%) for both enantiomers researchgate.net. Non-enzymatic kinetic resolutions at biphasic interfaces using chiral complexing agents have also been reported for N-acylated α-amino acid esters, offering a different approach to chiral recognition acs.org.
Protecting Group Chemistry in Alanine Derivative Synthesis
Protecting groups are indispensable in the multi-step synthesis of complex organic molecules like Alanine, N,N-diacetyl-, methyl ester, especially when dealing with polyfunctional starting materials like amino acids. They temporarily mask reactive functional groups to prevent undesired side reactions during specific synthetic steps.
In alanine derivative synthesis, the amino group and the carboxyl group are the primary functionalities requiring protection. Common amino-protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) libretexts.orgmasterorganicchemistry.comiris-biotech.de. Boc is introduced by reaction with di-tert-butyl dicarbonate (B1257347) and typically removed by strong acids like trifluoroacetic acid libretexts.orgmasterorganicchemistry.com. Fmoc is introduced with fluorenylmethyloxycarbonyl chloride and removed by treatment with a base such as piperidine (B6355638) libretexts.orgmasterorganicchemistry.comiris-biotech.de. For the carboxyl group, methyl or benzyl esters are frequently employed as protecting groups. They are introduced by standard esterification methods and can be removed by mild hydrolysis (for methyl esters) or catalytic hydrogenolysis (for benzyl esters) libretexts.org.
The synthesis of Alanine, N,N-diacetyl-, methyl ester would likely involve the protection of the amino group prior to forming the methyl ester, followed by its deprotection and subsequent diacylation to the N,N-diacetyl derivative. Alternatively, if diacylation occurs before esterification, the diacetyl group itself acts as a protecting group for the nitrogen during the esterification process, although its stability under esterification conditions would need to be ensured.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles in the design of synthetic routes for amino acid derivatives, including Alanine, N,N-diacetyl-, methyl ester, is crucial for promoting environmental sustainability and efficiency. The twelve principles of green chemistry guide chemists in developing safer and more sustainable synthetic processes jove.comimist.mapnas.org.
Key green chemistry considerations relevant to the synthesis of this compound include:
Prevention of Waste : Designing syntheses that minimize the generation of unwanted byproducts, aiming for high atom economy where most atoms of the starting materials are incorporated into the final product imist.mapnas.org.
Less Hazardous Chemical Syntheses : Employing less toxic or non-toxic reagents and solvents. For instance, replacing chlorinated solvents with greener alternatives like acetonitrile in esterification reactions significantly reduces environmental impact jove.commdpi.com. The use of water as a solvent in organic reactions can also eliminate tedious protection-deprotection steps for certain functional groups pnas.org.
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure where possible, and using catalysts to accelerate reactions, thereby reducing energy consumption imist.madiva-portal.org.
Use of Catalysts : Catalytic reagents (e.g., enzymatic or organocatalytic) are preferred over stoichiometric reagents because they can function in small amounts and are highly selective, leading to reduced waste and improved efficiency imist.madiva-portal.org. Enzymatic methods, such as the biocatalytic resolution of N-acetyl-DL-alanine methyl ester, exemplify a greener approach by using whole cells or enzymes, often in aqueous media, thereby avoiding harsh conditions and hazardous reagents nih.gov.
Minimizing the Use of Derivatives : Reducing or avoiding the use of temporary derivatives, including extensive protecting group chemistry, can streamline syntheses and reduce waste associated with protection and deprotection steps imist.mapnas.org. However, in complex syntheses like those involving amino acids, protecting groups are often necessary for selective transformations. The development of orthogonal protecting groups that can be selectively removed under different conditions is a key strategy for efficiency iris-biotech.de.
By incorporating these principles, the synthesis of Alanine, N,N-diacetyl-, methyl ester can be designed to be more environmentally benign, resource-efficient, and economically viable.
Advanced Spectroscopic and Analytical Characterization Methodologies for Alanine, N,n Diacetyl , Methyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Alanine (B10760859), N,N-diacetyl-, methyl ester, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon resonances, confirming the presence of the N,N-diacetyl and methyl ester functionalities.
The ¹H NMR spectrum provides crucial information about the chemical environment of the protons in the molecule. The key resonances expected for Alanine, N,N-diacetyl-, methyl ester, are those corresponding to the two N-acetyl groups, the methyl ester group, and the alanine backbone protons. Due to the presence of two acetyl groups on the same nitrogen atom, their magnetic environments would be distinct, potentially leading to separate signals, especially at low temperatures where rotation around the N-C(O) bonds might be restricted.
Expected ¹H NMR Data:
N-Acetyl Protons (2 x CH₃): These protons are expected to appear as two distinct singlets in the region of δ 2.1-2.5 ppm. The electronic environment of the two acetyl groups is slightly different, which would result in separate chemical shifts.
Ester Methyl Protons (OCH₃): The protons of the methyl ester group typically resonate as a sharp singlet further downfield, anticipated around δ 3.7-3.8 ppm, due to the deshielding effect of the adjacent oxygen atom. nih.gov
Alanine α-Proton (CH): This proton, attached to the chiral center, is expected to show a quartet multiplicity due to coupling with the three protons of the alanine methyl group. Its chemical shift would be significantly downfield, likely in the δ 4.5-5.0 ppm range, because of the deshielding effects of the adjacent nitrogen and carbonyl groups.
Alanine β-Protons (CH₃): These protons will appear as a doublet, coupling with the α-proton, in the more shielded region of the spectrum, typically around δ 1.4-1.6 ppm.
Interactive Table: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Alanine-CH₃ | ~1.5 | Doublet (d) | 3H |
| N-Acetyl-CH₃ | ~2.2 | Singlet (s) | 6H (or two 3H singlets) |
| Ester-OCH₃ | ~3.7 | Singlet (s) | 3H |
| Alanine-CH | ~4.8 | Quartet (q) | 1H |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment. For Alanine, N,N-diacetyl-, methyl ester, distinct signals are expected for the carbonyl carbons, the aliphatic carbons of the alanine residue, and the methyl carbons of the acetyl and ester groups. nih.gov
Expected ¹³C NMR Data:
Carbonyl Carbons (C=O): Three carbonyl signals are anticipated in the most downfield region of the spectrum (δ 170-175 ppm). The two N-acetyl carbonyl carbons would likely have similar but distinct chemical shifts, while the ester carbonyl carbon would also appear in this region. nih.gov
Alanine α-Carbon (CH): The signal for the α-carbon is expected around δ 50-60 ppm.
Ester Methyl Carbon (OCH₃): The carbon of the methyl ester group should appear around δ 52-54 ppm. nih.gov
N-Acetyl Methyl Carbons (CH₃): The carbons of the two acetyl methyl groups are predicted to resonate in the δ 22-27 ppm range.
Alanine β-Carbon (CH₃): The alanine methyl carbon is expected to be the most shielded carbon, with a chemical shift around δ 15-20 ppm.
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Alanine-CH₃ | ~17 |
| N-Acetyl-CH₃ | ~25 |
| Alanine-CH | ~55 |
| Ester-OCH₃ | ~53 |
| N-Acetyl-C=O | ~171 |
| Ester-C=O | ~173 |
While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming the precise connectivity of the atoms within the molecule. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu A crucial correlation would be observed between the alanine α-proton (quartet) and the alanine β-protons (doublet), confirming the alanine backbone structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com It would definitively link the proton signals to their corresponding carbon signals: the alanine α-H to the α-C, the alanine β-H₃ to the β-C, the ester OCH₃ protons to the OCH₃ carbon, and the N-acetyl CH₃ protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is particularly useful for connecting different spin systems. Key expected correlations for Alanine, N,N-diacetyl-, methyl ester would include:
Correlations from the ester methyl protons (OCH₃) to the ester carbonyl carbon (C=O).
Correlations from the N-acetyl methyl protons (CH₃) to the N-acetyl carbonyl carbons (C=O).
Correlations from the alanine α-proton to both the ester carbonyl carbon and the N-acetyl carbonyl carbons, confirming the attachment of the N,N-diacetyl group to the alanine nitrogen.
The N,N-diacetyl group introduces the possibility of restricted rotation around the two N-C(O) amide-like bonds. At room temperature, this rotation may be fast on the NMR timescale, resulting in averaged signals. Dynamic NMR studies, which involve recording spectra at variable temperatures, could provide insight into this conformational behavior.
Upon cooling, the rotation around the N-C(O) bonds may slow sufficiently to allow for the observation of distinct conformers (rotamers). researchgate.net This would manifest in the ¹H and ¹³C NMR spectra as a broadening and subsequent splitting of the N-acetyl signals into multiple sets of resonances, one for each distinct rotamer. Such studies can be used to determine the energy barriers to rotation and the relative populations of the different stable conformations. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.
Electron Ionization (EI-MS): EI is a hard ionization technique that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion (M⁺•) for Alanine, N,N-diacetyl-, methyl ester (C₈H₁₃NO₄, MW: 187.19) might be observed, but its abundance could be low. The fragmentation pattern is expected to be dominated by characteristic losses of functional groups.
Chemical Ionization (CI-MS): CI is a softer ionization technique that usually produces a more abundant protonated molecule [M+H]⁺, which is useful for confirming the molecular weight. Fragmentation is less extensive than in EI-MS.
Key fragmentation pathways under EI conditions are predicted based on the fragmentation of related N-acylated amino acid esters. beilstein-journals.orgmassbank.eu
Plausible EI-MS Fragmentation Pathways:
Loss of the methoxy (B1213986) radical (•OCH₃): A primary fragmentation would be the cleavage of the ester group, leading to a prominent ion at m/z 156.
Loss of the carbomethoxy group (•COOCH₃): Cleavage of the entire methyl ester group would result in an ion at m/z 128.
Loss of ketene (B1206846) (CH₂=C=O): The acetyl groups can be lost as neutral ketene molecules, leading to a fragment ion by the loss of one ketene molecule (m/z 145) or two (m/z 103).
Formation of the acetyl cation (CH₃CO⁺): A characteristic peak for acetylated compounds is expected at m/z 43.
McLafferty Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer could also occur. beilstein-journals.org
Interactive Table: Predicted Key EI-MS Fragment Ions
| m/z | Proposed Ion Structure / Loss |
| 187 | [M]⁺• (Molecular Ion) |
| 156 | [M - •OCH₃]⁺ |
| 145 | [M - CH₂=C=O]⁺• |
| 128 | [M - •COOCH₃]⁺ |
| 103 | [M - 2(CH₂=C=O)]⁺• |
| 86 | [CH₃CH=N(COCH₃)]⁺ |
| 43 | [CH₃CO]⁺ |
Electrospray Ionization (ESI-MS) and Soft Ionization Techniques
Electrospray ionization (ESI) is a soft ionization technique exceptionally well-suited for the analysis of moderately polar and thermally labile compounds such as Alanine, N,N-diacetyl-, methyl ester. This method allows for the ionization of the analyte directly from a solution into the gas phase with minimal fragmentation, preserving the molecular integrity for mass analysis. In ESI-MS, Alanine, N,N-diacetyl-, methyl ester is expected to ionize efficiently, primarily through the formation of protonated molecules ([M+H]⁺) when analyzed in positive ion mode, which is the standard approach for molecules containing basic sites like the amide carbonyl oxygens.
The analysis is typically conducted by infusing a solution of the compound, often dissolved in a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), into the ESI source. The presence of a small amount of an acid, such as formic acid, in the mobile phase facilitates protonation. In addition to the protonated molecule, it is common to observe adduct ions, particularly with alkali metals such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if glassware is not scrupulously cleaned or if these ions are present in the sample matrix or solvents. These adducts can be useful for confirming the molecular weight of the analyte. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the elemental composition of these ions with high accuracy, providing strong evidence for the compound's identity.
Below is an interactive data table summarizing the theoretically expected exact masses for the primary ions of Alanine, N,N-diacetyl-, methyl ester (Molecular Formula: C₈H₁₃NO₄; Molecular Weight: 187.19 g/mol ) in high-resolution ESI-MS.
Table 1. Expected Ions for Alanine, N,N-diacetyl-, methyl ester in ESI-MS.
| Ion Species | Adduct | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | Proton | 188.0917 |
| [M+Na]⁺ | Sodium | 210.0736 |
| [M+K]⁺ | Potassium | 226.0476 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the unequivocal structural confirmation of Alanine, N,N-diacetyl-, methyl ester. This technique involves the mass selection of a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 188.09) generated in the ESI source, followed by its fragmentation through collision-induced dissociation (CID) and subsequent analysis of the resulting product ions. The fragmentation pattern obtained provides a veritable fingerprint of the molecule's structure, allowing for the confirmation of its constituent parts and their connectivity.
The fragmentation behavior of N-acylated amino acid esters is well-documented. For Alanine, N,N-diacetyl-, methyl ester, the fragmentation pathways are expected to be dominated by cleavages of the amide and ester bonds. Key fragmentation events would likely include:
Neutral loss of ketene (CH₂=C=O) from one of the acetyl groups, a common fragmentation for N-acetyl compounds, resulting in a loss of 42.01 Da.
Loss of the methoxy group (•OCH₃) as a radical (31.02 Da loss) or methanol (CH₃OH) as a neutral molecule (32.03 Da loss).
Loss of the entire carbomethoxy group (•COOCH₃) as a radical, leading to a mass decrease of 59.01 Da.
Cleavage of the N-Cα bond , leading to characteristic ions that contain the diacetylamino portion or the alanine methyl ester backbone.
The fragmentation of N-alkyl-N-perfluoroacyl-α-amino acid methyl esters has been shown to produce characteristic nitrilium ions, and similar complex rearrangements could be possible for the N,N-diacetyl derivative. nih.gov The study of fragmentation patterns of related N-phosphoryl dipeptide methyl esters also reveals that the N-acyl moiety is critical for directing rearrangement pathways. nih.gov The systematic study of these fragmentation pathways allows for detailed structural elucidation. nih.govunito.it
The following interactive table details the predicted major fragment ions for the [M+H]⁺ precursor of Alanine, N,N-diacetyl-, methyl ester.
Table 2. Predicted MS/MS Fragment Ions for [C₈H₁₃NO₄+H]⁺.
| Precursor m/z | Product Ion m/z | Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 188.09 | 146.08 | 42.01 (Ketene) | [M+H - C₂H₂O]⁺ |
| 188.09 | 129.05 | 59.04 (Methyl Acetate) | [M+H - C₃H₆O₂]⁺ |
| 188.09 | 104.07 | 84.02 (Diacetylamine) | [CH₃CHCOOCH₃]⁺ |
| 188.09 | 86.06 | 102.03 (N-acetyl-alanine) | [CH₃CO]⁺ |
Isotopic Labeling Strategies in MS Analysis
Isotopic labeling is a powerful strategy used in conjunction with mass spectrometry for accurate quantification and for elucidating metabolic or reaction pathways. For Alanine, N,N-diacetyl-, methyl ester, stable isotopes can be incorporated into various positions of the molecule to serve as an ideal internal standard for quantitative studies using the isotope dilution method. nih.gov Because the isotopically labeled analog is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency, correcting for variations in sample preparation, injection volume, and matrix effects. nih.gov
Common isotopic labeling strategies applicable to this compound include:
Deuterium Labeling : Synthesizing the molecule using deuterated acetylating agents (e.g., acetic anhydride-d₆) would label the acetyl groups (N,N-di(acetyl-d₃)). Alternatively, starting with deuterated alanine (e.g., Alanine-d₃) would label the amino acid backbone. nih.gov
Carbon-13 Labeling : Using ¹³C-labeled acetyl precursors (e.g., [1,2-¹³C₂]acetic anhydride) can introduce a +2 or +4 Da mass shift per acetyl group. Starting with uniformly ¹³C-labeled alanine ([U-¹³C₃]Alanine) is another robust approach.
Nitrogen-15 Labeling : Synthesis using ¹⁵N-labeled alanine provides a +1 Da shift and is a common strategy for labeling amino acid derivatives.
These labeling techniques are frequently used to track the dynamics of post-translational modifications like acetylation in biological systems. nih.gov The mass shift induced by the stable isotopes is easily resolved by modern mass spectrometers, allowing for the simultaneous detection and quantification of the native (light) and labeled (heavy) forms of the compound. nih.gov
The interactive table below illustrates the mass shifts resulting from various isotopic labeling schemes for Alanine, N,N-diacetyl-, methyl ester.
Table 3. Mass Shifts for Isotopically Labeled Alanine, N,N-diacetyl-, methyl ester.
| Labeling Position | Isotope | Resulting Mass Shift (Da) | m/z of Labeled [M+H]⁺ |
|---|---|---|---|
| Alanine Backbone | ¹⁵N | +1 | 189.09 |
| Alanine Backbone | Alanine-d₃ (methyl group) | +3 | 191.11 |
| Acetyl Groups | N,N-di(acetyl-d₃) | +6 | 194.13 |
| Acetyl Groups | N,N-di(acetyl-¹³C₂) | +4 | 192.10 |
Chromatographic Separation Techniques for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, quantification, and purity assessment of non-volatile compounds like Alanine, N,N-diacetyl-, methyl ester. Given the compound's structure, which includes two amide functionalities and a methyl ester group, it possesses moderate polarity, making it an ideal candidate for reversed-phase HPLC (RP-HPLC).
A typical RP-HPLC method would involve a stationary phase with nonpolar characteristics, such as a silica-based support chemically bonded with C18 (octadecylsilane) alkyl chains. The separation is achieved by eluting the analyte with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. mdpi.com The retention of Alanine, N,N-diacetyl-, methyl ester on the column is governed by the hydrophobic interactions between the molecule and the C18 chains. By adjusting the ratio of the organic modifier in the mobile phase, its retention time can be precisely controlled. Isocratic elution (constant mobile phase composition) can be used for simple purity checks, while gradient elution (varying composition over time) is employed for separating the analyte from impurities with a wider range of polarities. researchgate.net
Detection is commonly achieved using an ultraviolet (UV) detector, as the amide bonds exhibit absorbance at low UV wavelengths (around 200-220 nm). For higher specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.com
The interactive table below provides a representative set of starting parameters for the development of an RP-HPLC method for this compound, based on methods for similar N-acetylated species. insights.bio
Table 4. Example HPLC Method Parameters for Alanine, N,N-diacetyl-, methyl ester.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Elution Mode | Gradient: e.g., 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Chiral HPLC for Enantiomeric Purity Assessment
Since alanine is a chiral amino acid, Alanine, N,N-diacetyl-, methyl ester exists as a pair of enantiomers (D- and L- forms). Distinguishing and quantifying these enantiomers is critical, as they can have different biological activities. Chiral HPLC is the most effective method for this purpose. nih.gov This technique relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can form transient, diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. chiralpedia.com
For N-acylated amino acid derivatives, polysaccharide-based CSPs are highly effective. These columns typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. nih.gov
Chiral separations of such compounds are often performed in normal-phase, polar organic, or reversed-phase modes. researchgate.net Normal-phase mode, using eluents like hexane (B92381)/isopropanol or hexane/ethanol (B145695), frequently provides excellent enantioselectivity. The addition of a small amount of an acidic or basic modifier (like trifluoroacetic acid or diethylamine) can be crucial for improving peak shape and resolution.
The following interactive table outlines typical starting conditions for developing a chiral HPLC separation method.
Table 5. Example Chiral HPLC Method Parameters.
| Parameter | Condition |
|---|---|
| Column (CSP) | Cellulose or Amylose-based (e.g., Chiralpak® series) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Modifier | 0.1% Trifluoroacetic Acid (TFA) for acidic compounds |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 210-220 nm |
Gas Chromatography (GC) Method Development and Optimization
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. Alanine, N,N-diacetyl-, methyl ester, as a relatively small and protected amino acid derivative, possesses sufficient volatility and thermal stability for GC analysis without the need for further derivatization. nih.govresearchgate.net This makes GC-MS a viable alternative to HPLC for both qualitative and quantitative analysis.
The development of a GC method involves optimizing several key parameters to achieve good separation and peak shape. A standard approach would utilize a fused silica capillary column coated with a nonpolar or mid-polarity stationary phase, such as a 5% phenyl polysiloxane (e.g., DB-5ms or HP-5ms). The separation is achieved by carefully controlling the column temperature using an oven program that ramps the temperature over time. This allows for the elution of the analyte at a characteristic retention time while separating it from any volatile impurities. nih.gov
When coupled to a mass spectrometer, Electron Ionization (EI) is typically used. This high-energy ionization technique causes extensive and reproducible fragmentation of the molecule. massbank.eu The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical fingerprint for positive identification and can be compared against spectral libraries. massbank.eu For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte.
The interactive table below presents a set of typical GC-MS parameters that could serve as a starting point for method development.
Table 6. Example GC-MS Method Parameters.
| Parameter | Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| Acquisition Mode | Full Scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) |
Coupling of Chromatography with Mass Spectrometry (GC-MS, LC-MS)
The hyphenation of chromatographic techniques with mass spectrometry provides a powerful analytical approach for the separation, identification, and quantification of chemical compounds. For a molecule such as Alanine, N,N-diacetyl-, methyl ester, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and thermally stable compounds. While amino acids typically require derivatization to increase their volatility for GC analysis, Alanine, N,N-diacetyl-, methyl ester may be amenable to direct analysis due to the blocking of polar N-H and carboxyl groups. d-nb.info The N,N-diacetyl and methyl ester functionalities reduce the polarity and increase the volatility of the parent alanine molecule.
In a typical GC-MS analysis, the compound would be separated on a capillary column, such as a fused silica column with a nonpolar stationary phase (e.g., HP-5MS). nih.gov Electron impact (EI) at a standard energy of 70 eV is a common ionization technique that generates reproducible mass spectra characterized by distinct fragmentation patterns. nih.gov The resulting mass spectrum serves as a chemical fingerprint, allowing for structural elucidation.
The expected fragmentation of Alanine, N,N-diacetyl-, methyl ester under EI conditions would involve characteristic cleavages. Key fragmentation pathways would likely include the loss of the methyl ester group, cleavage of the acetyl groups, and fragmentation of the alanine backbone. A table of predicted major fragments is presented below.
Table 1: Predicted GC-MS (Electron Ionization) Fragmentation for Alanine, N,N-diacetyl-, methyl ester
| Predicted m/z | Predicted Lost Fragment | Predicted Ion Structure |
|---|---|---|
| 187 | - | [M]⁺ (Molecular Ion) |
| 128 | •COOCH₃ | [M - 59]⁺ |
| 145 | •CH₃CO | [M - 42]⁺ |
| 86 | •CH(N(COCH₃)₂) | [M - 101]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. This method would be particularly useful for analyzing Alanine, N,N-diacetyl-, methyl ester from complex matrices without extensive sample cleanup. mdpi.com
A common approach involves reverse-phase chromatography, utilizing a C18 column with a gradient elution of water and an organic solvent like acetonitrile, often modified with an acid such as formic acid to improve peak shape and ionization efficiency. sciex.com Soft ionization techniques, most commonly Electrospray Ionization (ESI), are employed. In positive ESI mode, the analyte would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) can be used to further fragment the parent ion, providing additional structural information and enhancing specificity for quantitative analysis. sciex.com
Table 2: Typical LC-MS Parameters for Analysis of Alanine, N,N-diacetyl-, methyl ester
| Parameter | Typical Condition |
|---|---|
| Chromatography Mode | Reverse-Phase |
| Stationary Phase | C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detected Ions | [M+H]⁺, [M+Na]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Probing
Infrared (IR) Spectroscopy
Infrared spectroscopy is an essential technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is produced. For Alanine, N,N-diacetyl-, methyl ester, the IR spectrum would be dominated by absorptions corresponding to the carbonyl groups of the ester and the diacetylamino (imide) moiety.
The methyl ester is expected to show a strong C=O stretching absorption band at a higher wavenumber compared to a carboxylic acid. The N,N-diacetyl group, which forms an imide, is expected to exhibit two characteristic C=O stretching bands. Other significant peaks would include C-O stretching from the ester and C-H stretching from the methyl and methine groups.
Table 3: Predicted Infrared (IR) Absorption Frequencies for Alanine, N,N-diacetyl-, methyl ester
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkane (CH₃, CH) | C-H Stretch | 2850-3000 | Medium-Strong |
| Ester (C=O) | C=O Stretch | ~1745 | Strong |
| Imide (C=O) | Asymmetric/Symmetric C=O Stretch | ~1730 and ~1700 | Strong |
| Ester (C-O) | C-O Stretch | 1100-1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about conjugated systems and electronic transitions within a molecule. The functional groups in Alanine, N,N-diacetyl-, methyl ester—specifically the isolated ester and imide carbonyl groups—are not strong chromophores in the standard UV-Vis range (200–800 nm). researchgate.net These groups typically exhibit weak n→π* transitions at wavelengths below 220 nm. Consequently, a UV-Vis spectrum of this compound dissolved in a non-absorbing solvent like ethanol or hexane would likely show minimal to no significant absorbance peaks in the near-UV or visible regions. This technique would therefore be of limited utility for the qualitative identification or structural elucidation of this specific compound.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unambiguous information on molecular geometry, including bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions and crystal packing.
To perform this analysis on Alanine, N,N-diacetyl-, methyl ester, a high-quality single crystal of the compound must first be grown. This crystal is then exposed to a collimated beam of X-rays, producing a diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which a model of the molecular structure is built and refined. nih.gov
While no published crystal structure for Alanine, N,N-diacetyl-, methyl ester is currently available, analysis of related N-acyl alanine derivatives suggests that such compounds can form well-ordered crystalline lattices. researchgate.net A successful crystallographic analysis would yield precise data as outlined in the table below.
Table 4: Parameters Determined by Single-Crystal X-Ray Crystallography
| Parameter Category | Specific Data Obtained |
|---|---|
| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles) |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the crystal lattice (e.g., P2₁/c) |
| Atomic Coordinates | x, y, z positions for each non-hydrogen atom |
| Molecular Geometry | Bond lengths (Å), bond angles (°), and torsion angles (°) |
| Intermolecular Interactions | Details of hydrogen bonding and van der Waals contacts |
This technique would definitively confirm the connectivity and stereochemistry of the molecule and reveal how the individual molecules pack together in the solid state.
Chemical Reactivity and Mechanistic Studies of Alanine, N,n Diacetyl , Methyl Ester
Hydrolysis Kinetics of the Methyl Ester Group
The methyl ester group (–COOCH₃) in Alanine (B10760859), N,N-diacetyl-, methyl ester is susceptible to hydrolysis, a reaction that breaks the ester bond to yield a carboxylic acid and methanol (B129727). The kinetics and mechanisms of this process are highly dependent on the reaction conditions, primarily pH, temperature, and the presence of catalysts.
Due to the lack of specific published kinetic data for the hydrolysis of Alanine, N,N-diacetyl-, methyl ester, no detailed research findings or quantitative data tables can be presented for this compound. The discussions below outline the general mechanistic pathways relevant to its ester moiety.
Acid-Catalyzed Hydrolysis Mechanisms
Acid-catalyzed hydrolysis of esters typically proceeds via a reversible nucleophilic acyl substitution mechanism. In this pathway, the carbonyl oxygen of the ester is initially protonated by an acid, enhancing the electrophilicity of the carbonyl carbon. This protonation facilitates the nucleophilic attack by a water molecule on the now more electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers occur within this intermediate, followed by the expulsion of methanol (a good leaving group) and deprotonation of the carboxylic acid product. The N,N-diacetyl group, being electron-withdrawing, could potentially influence the rate by affecting the electron density at the ester carbonyl, although specific kinetic data for this influence on Alanine, N,N-diacetyl-, methyl ester are not available. In broader contexts, strong acids like trifluoroacetic acid and sulfuric acid are known to promote the hydrolysis of methyl esters, as seen with compounds like N,N-diacetyl-L-kynurenine methyl ester. uga.edu
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis of esters, often referred to as saponification, also follows a nucleophilic acyl substitution pathway. This mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral alkoxide intermediate. The negative charge on the oxygen of this intermediate then collapses, expelling a methoxide (B1231860) ion (CH₃O⁻) as a leaving group, which is subsequently protonated to form methanol. The final product is the carboxylate anion, which upon acidification yields the carboxylic acid. The reactivity of amino acid esters can be influenced by coordination with metal complexes under basic hydrolysis conditions, for instance, with glycine (B1666218) methyl ester and methionine methyl ester coordinated to palladium(II) complexes. thegoodscentscompany.com While specific kinetic data for the base-catalyzed hydrolysis of Alanine, N,N-diacetyl-, methyl ester are not available, the presence of the N,N-diacetyl moiety could affect the electronic environment of the ester, thereby influencing the reaction rate.
Enzymatic Hydrolysis by Esterases (e.g., bacterial esterases in in vitro systems)
Enzymatic hydrolysis of ester bonds is typically catalyzed by esterases, a class of hydrolase enzymes. These enzymes often employ a serine hydrolase mechanism, characterized by a catalytic triad (B1167595) (commonly Ser-His-Asp or Ser-His-Glu). The reaction typically involves the nucleophilic attack of the serine hydroxyl group on the ester carbonyl, leading to the formation of a tetrahedral intermediate and the release of the alcohol (methanol in this case). An acyl-enzyme intermediate is then formed, which is subsequently hydrolyzed by water to regenerate the active enzyme and release the carboxylic acid. The efficiency of enzymatic hydrolysis depends on various factors, including the enzyme's specificity, substrate structure, pH, and temperature. For general ester hydrolysis, rates can be influenced by pH, with hydroxide anion being more effective in catalysis than hydronium cation. sigmaaldrich.com Although bacterial esterases are known to hydrolyze a variety of esters in in vitro systems, no specific studies on the enzymatic hydrolysis of Alanine, N,N-diacetyl-, methyl ester by bacterial esterases have been found in the available literature.
Reactivity of the N,N-Diacetylated Amide Moiety
The N,N-diacetylated amide moiety, specifically the -N(COCH₃)₂ group, contains two amide carbonyls and an amide nitrogen. Amide bonds are generally more stable to hydrolysis compared to ester bonds due to the resonance stabilization of the amide functional group, where the lone pair on the nitrogen atom can delocalize into the carbonyl group, imparting partial double-bond character to the C-N bond.
Deacylation Reactions and Pathways
Nucleophilic Attack on Carbonyls
The two carbonyl groups within the N,N-diacetylated amide moiety are electrophilic centers and are susceptible to nucleophilic attack. While amides are less reactive towards nucleophilic attack than esters or acid halides, a sufficiently strong nucleophile can initiate the reaction. The general mechanism for nucleophilic attack on carbonyls involves the nucleophile adding to the carbonyl carbon, converting the sp² hybridized carbon to an sp³ hybridized tetrahedral intermediate. fishersci.it The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the adjacent oxygen. For N,N-diacetylated amides, nucleophilic attack at the carbonyl carbon could lead to various reactions, including transamidation, or, under hydrolytic conditions, deacylation. The outcome depends on the strength of the nucleophile and the leaving group ability. Acids can activate carbonyls towards attack by weak nucleophiles through protonation of the carbonyl oxygen. uni-freiburg.de Again, specific data on nucleophilic attack patterns and kinetics for the N,N-diacetylated carbonyls of Alanine, N,N-diacetyl-, methyl ester are not available.
Interactions with Electrophiles
Specific detailed research findings regarding the interactions of Alanine, N,N-diacetyl-, methyl ester with electrophiles are not extensively documented in available literature. Generally, compounds containing carbonyl oxygens (from the N-acetyl groups and the methyl ester) can act as weak Lewis bases and undergo protonation or interact with strong electrophiles. The nitrogen atom, being N,N-diacetylated, has its lone pair involved in resonance with two carbonyls, significantly reducing its nucleophilicity compared to a primary or secondary amine. Therefore, direct electrophilic attack on the nitrogen is less favorable than on an unhindered amine.
Photochemical and Thermal Stability Investigations
Regarding photochemical stability, the compound does not possess extended π-systems or highly photosensitive functional groups that would typically lead to rapid degradation upon light exposure. However, prolonged exposure to UV light might induce degradation pathways, possibly involving radical formation or cleavage of less stable bonds, a phenomenon generally observed in the photostability testing of various drug substances and products ich.org. For instance, certain organic molecules are known to exhibit low photostability and enhanced degradation in the presence of atmospheric oxidants like ozone sigmaaldrich.com. Thermal degradation studies of proteins and amino acid derivatives, such as keratin, show decomposition occurring at temperatures ranging from approximately 250°C to 410°C, involving the breakdown of peptide bonds and other linkages researchgate.net.
Oxidation and Reduction Chemistry
Comprehensive data on the specific oxidation and reduction chemistry of Alanine, N,N-diacetyl-, methyl ester is not widely reported. The presence of amide and ester functionalities means the molecule contains multiple sites susceptible to redox transformations under specific conditions, although such transformations typically require strong reagents or specific catalytic systems libretexts.orgucr.edu.
While direct studies on Alanine, N,N-diacetyl-, methyl ester are limited, insights can be drawn from radical-induced oxidation mechanisms observed for structurally related N-acetylated amino acids and their esters. For example, the hydroxyl radical (HO•) is a potent oxidant that can induce oxidative damage in amino acid derivatives. Studies on N-acetylalanine (N-Ac-Ala-OH) have shown that HO• can abstract hydrogen atoms, although at a slower rate compared to its addition to aromatic rings mdpi.com.
Furthermore, investigations into the one-electron oxidation of N-acetylmethionine methyl ester (NAMME) and related compounds by HO• radicals in aqueous solutions indicate the formation of transient radical cations worldscientific.com. These mechanisms often involve hydrogen atom transfer (HAT) at the α-carbon adjacent to the amide or electron transfer (ET) at the amide nitrogen. The presence of amide nitrogen can also influence the rate of electron transfer processes in related biological molecules, with the α-carbon and activated C-H moieties being potential sites for hydrogen atom abstraction core.ac.uk.
A summary of potential radical-induced oxidation pathways, extrapolated from related N-acetyl amino acid derivatives, is provided in Table 1.
Table 1: Potential Radical-Induced Oxidation Pathways for N-Acetylated Amino Acid Derivatives
| Oxidation Pathway | Susceptible Site(s) | Initiating Radical Species (Example) | Key Mechanistic Step (Proposed) | Relevant Observation (from analogues) |
| Hydrogen Atom Abstraction | α-Carbon, Amide N-H | Hydroxyl radical (HO•) | Abstraction of H atom, leading to carbon-centered or nitrogen-centered radicals. | Observed for N-acetylalanine mdpi.com, N-acetylmethionine worldscientific.com. |
| One-Electron Oxidation | Amide Nitrogen, Sulfur (if present) | HO•, other strong oxidants | Electron transfer to form radical cation. | Observed for N-acetylmethionine methyl ester worldscientific.com. |
Typical reductive transformations of amide carbonyls to amines require strong reducing agents such as lithium aluminum hydride (LiAlH₄). This process would convert the N,N-diacetyl functionality into a tertiary amine, completely altering the original amide structure. Selective reduction of only one acetyl group in a diacetylated amine, or reduction to an aldehyde/alcohol without further transformation, would be challenging and typically requires highly specific reagents or catalytic systems that are not commonly employed for this type of transformation and are not reported for this specific compound. Enzymatic methods, such as those involving esterases, can hydrolyze ester bonds (e.g., in N-acetyl-DL-alanine methyl ester) nih.gov, but these are hydrolytic, not reductive, transformations of the acetyl or ester groups.
Computational Chemistry and Theoretical Modeling of Alanine, N,n Diacetyl , Methyl Ester
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, primarily based on the principles of quantum mechanics, are fundamental for understanding the electronic properties of molecules. These methods delve into the distribution of electrons within a molecule, which dictates its bonding, stability, and reactivity.
Density Functional Theory (DFT) is a widely used and computationally efficient quantum mechanical method for studying molecular geometry and conformational preferences. DFT calculations enable the determination of optimized molecular structures by minimizing the system's energy with respect to its atomic coordinates. For Alanine (B10760859), N,N-diacetyl-, methyl ester, DFT would be employed to:
Identify Stable Conformers: Due to the presence of multiple rotatable bonds (around the Cα-N bond, Cα-carbonyl bond, and ester group), the molecule is expected to exhibit various conformers. DFT calculations, often combined with conformational searching algorithms, can map the potential energy surface (PES) to locate these stable conformers and their relative energies. For instance, studies on the alanine dipeptide have successfully utilized DFT to identify and characterize different conformers and their energy landscapes stackexchange.com. Similar analyses would reveal how the bulky N,N-diacetyl group influences the backbone and side-chain dihedral angles of alanine, contrasting it with less substituted analogs.
Determine Geometrical Parameters: Accurate bond lengths, bond angles, and dihedral angles for each stable conformer would be obtained. These parameters are crucial for understanding the steric and electronic interactions within the molecule, especially involving the N,N-diacetyl moiety and the methyl ester.
Analyze Electronic Properties: DFT can provide insights into charge distribution, dipole moments, and frontier molecular orbitals (HOMO and LUMO). These electronic properties are vital for predicting reactivity patterns and intermolecular interactions. Computational studies on related N-substituted amino acids, such as N-methylalanine, have demonstrated how N-alkylation significantly alters conformational preferences and electronic properties due to increased steric hindrance and changes in hydrogen bonding patterns nih.gov.
The choice of specific DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), def2-TZVP) is critical for accuracy, with higher-level basis sets providing more refined results researchgate.net.
Ab initio methods, which are based purely on quantum mechanics without empirical parameters, are often employed for higher accuracy in predicting spectroscopic properties. While more computationally demanding than DFT, they are crucial for providing reliable theoretical spectra that can be directly compared with experimental data.
Infrared (IR) and Raman Spectroscopy: Ab initio methods can predict vibrational frequencies and intensities, allowing for the simulation of IR and Raman spectra. These simulations aid in the assignment of experimental vibrational bands to specific molecular motions, providing structural insights. For instance, studies on N,N'-diacetyl-cyclo(Gly-Gly), a diacetylated compound, have successfully used DFT calculations to compare and contrast vibrational modes with experimental IR and Raman spectra, highlighting the effect of diacetyl substitutions nih.gov. Similarly, the predicted IR and Raman spectra for Alanine, N,N-diacetyl-, methyl ester would help identify characteristic stretches and bends of the amide, ester, and alkyl groups, as well as the influence of the N,N-diacetylation on these modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, often combined with DFT or ab initio calculations, is widely used to predict ¹H and ¹³C NMR chemical shifts. These theoretical shifts can be highly valuable for structural elucidation, especially for novel compounds where experimental data might be ambiguous or limited researchgate.netresearchgate.net. By calculating the magnetic shielding constants, researchers can predict the precise chemical shifts of each atom in the molecule, aiding in the interpretation of experimental NMR spectra and confirming molecular connectivity.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic excitation energies and oscillator strengths, enabling the simulation of UV-Vis absorption spectra. This can reveal information about electronic transitions within the molecule, particularly those involving n→π* or π→π* transitions in the carbonyl and amide groups.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are powerful tools for investigating the time-dependent behavior and conformational flexibility of molecules at finite temperatures. Unlike static quantum chemical calculations that provide snapshots of optimized geometries, MD simulations allow the molecule to move according to classical mechanics principles, governed by a defined force field.
For Alanine, N,N-diacetyl-, methyl ester, MD simulations would be critical for:
Understanding Dynamic Behavior: MD can reveal the rates of conformational interconversion and the impact of temperature on molecular dynamics.
Investigating Solvent Effects: MD simulations can be performed in explicit solvent models (e.g., water, organic solvents), providing a more realistic representation of the molecular environment and its influence on conformational preferences and flexibility.
The selection of an appropriate force field (e.g., CHARMM, AMBER, OPLS-AA) parameterized for organic molecules, especially those with amide and ester functionalities, is crucial for the accuracy of MD simulations.
Reaction Pathway Analysis and Transition State Identification
Computational chemistry plays a pivotal role in understanding chemical reactivity by mapping out reaction pathways and identifying transition states (TS). This allows for the calculation of activation energies (energy barriers), which are directly related to reaction rates.
For Alanine, N,N-diacetyl-, methyl ester, such analyses could focus on:
Hydrolysis of the Ester and Amide Bonds: A common reaction for esters and amides is hydrolysis. Computational methods, particularly DFT, can be used to identify the transition states for both acid- and base-catalyzed hydrolysis of the methyl ester and the N,N-diacetyl amide bonds. This would involve locating saddle points on the potential energy surface that connect reactants to products, representing the highest energy point along the reaction coordinate sigmaaldrich.comresearchgate.net.
Mechanism Elucidation: By identifying intermediates and transition states, detailed reaction mechanisms can be elucidated, including the roles of solvent molecules or catalysts if present. For instance, studies on the hydrolysis of α-amino acid esters have utilized kinetic and computational methods to propose mechanisms involving nucleophilic attack and coordination sigmaaldrich.com. Similarly, DFT calculations can determine the precise atomic rearrangements during the formation or cleavage of bonds in Alanine, N,N-diacetyl-, methyl ester.
Thermodynamic and Kinetic Parameters: Beyond activation energies, computational methods can calculate reaction enthalpies, entropies, and free energies, providing a complete thermodynamic and kinetic profile of potential reactions.
Solvation Effects and Intermolecular Interactions
The behavior of a molecule in solution is often drastically different from its behavior in isolation (gas phase). Computational chemistry accounts for these effects through various solvation models and by analyzing intermolecular interactions.
Solvation Models:
Implicit Solvation Models (Continuum Models): Methods like the Polarizable Continuum Model (PCM) or Conductor-like Screening Model (COSMO) treat the solvent as a continuous dielectric medium, where the solute cavity is embedded. These models are computationally less expensive and are widely used to estimate solvent effects on geometry, electronic structure, and spectroscopic properties researchgate.netresearchgate.net. For Alanine, N,N-diacetyl-, methyl ester, implicit solvation models would predict how its conformation and electronic properties change in different solvents (e.g., water, methanol) compared to the gas phase.
Explicit Solvation Models: These models explicitly include a discrete number of solvent molecules around the solute, allowing for detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. This approach is more computationally intensive but provides a more accurate picture of local solvation shells and specific interactions libretexts.org.
Intermolecular Interactions: Computational methods are used to identify and quantify various intermolecular interactions, including:
Hydrogen Bonding: The carbonyl oxygens of the diacetyl groups and the ester, as well as any potentially acidic hydrogens (if the N,N-diacetyl group somehow leaves a proton available or if the compound interacts with a protic solvent), can act as hydrogen bond acceptors or donors.
Dipole-Dipole Interactions: Given the polar nature of the amide and ester groups, significant dipole-dipole interactions are expected.
π-Stacking: While less prominent for this compound unless aromatic substituents are present, it's a general interaction considered in molecular systems.
These analyses provide insights into the molecule's solubility, self-assembly behavior, and interactions with other biomolecules in a biological context. For example, studies on amino acid esters have used volumetric and compressional studies to infer solute-solvent and solute-solute interactions in aqueous mixtures, which computational methods can further elucidate at a molecular level nih.gov.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Chiral Building Block in Asymmetric Synthesis
Alanine (B10760859), N,N-diacetyl-, methyl ester holds potential as a chiral building block in asymmetric synthesis due to the inherent chirality of the alanine moiety. The α-carbon of alanine is a stereocenter, and its derivatives, including N-acetylated and esterified forms, retain this chirality, making them valuable for constructing enantiomerically pure molecules. Chiral building blocks are crucial in drug discovery and development because most biological targets are chiral, necessitating specific enantiomeric interactions for therapeutic efficacy enamine.net.
Modified amino acids and their esters frequently serve as starting materials for asymmetric reactions. For instance, N-acetylvaline methyl ester has been successfully employed, demonstrating high enantioselectivities in catalytic hydrogenations, achieving enantiomeric excesses (ee) of 96.8% and 97.2% psu.edu. Similarly, other chiral amino acid derivatives, such as N-Boc-N,O-isopropylidene-α-methylserinal, have been utilized as chiral building blocks for synthesizing enantiomerically pure α-substituted alanines unirioja.es. The N,N-diacetyl protecting group on alanine methyl ester provides a stable and potentially tunable scaffold, allowing for stereoselective transformations at other reactive sites or serving as a chiral auxiliary to induce stereocontrol in newly formed chiral centers. The concept of using chiral ligands, often derived from amino acids, in catalytic asymmetric synthesis is well-established, yielding highly enantiomerically enriched products, such as tertiary organoboronic esters with enantioselectivities ranging from 70% to 98% ee organic-chemistry.org.
Precursor for the Synthesis of Novel Alanine Derivatives and Peptidomimetics
Alanine, N,N-diacetyl-, methyl ester can serve as a versatile precursor for the synthesis of a wide array of novel alanine derivatives and peptidomimetics. Its N,N-diacetylated amine and methyl ester functionalities provide distinct handles for further chemical modifications. The methyl ester can be hydrolyzed to the free carboxylic acid, or transesterified, allowing for conjugation to other molecular scaffolds or for the formation of amide bonds with other amino acids to construct peptides.
The N,N-diacetyl groups, while providing protection and influencing solubility, can also be selectively removed or further modified to introduce different functionalities or to facilitate peptide bond formation. The synthesis of N-acyl amino acid methyl esters (NAMEs), such as (Z)-N-(hexadec-9-enoyl)alanine methyl ester, has been demonstrated from alanine methyl ester, highlighting its utility in forming diverse N-acylated derivatives nih.gov. These N-acylated amino acid derivatives are often encountered as signaling molecules in biological systems or as components in more complex structures.
In the realm of peptidomimetics, which are compounds designed to mimic the structural and functional properties of peptides, modified amino acid esters play a significant role nih.gov. N-alkylation or N-acylation of amino acid residues, as seen in N,N-diacetylalanine methyl ester, is a common strategy to enhance proteolytic stability, alter bioavailability, or fine-tune receptor affinity. For instance, the synthesis of N-formylated di- and tripeptides from amino acid methyl esters illustrates the synthetic utility of these derivatives in building complex peptide-like structures. Reported yields for N-formylation of dipeptide methyl esters like phenylalanine-alanine reached 75%, indicating the efficiency of such modifications chemrxiv.org. The ability to incorporate such a modified amino acid into a peptide chain, either via deprotection and subsequent coupling or through convergent synthesis, opens avenues for designing peptidomimetics with tailored pharmacological profiles.
Applications in Polymer Chemistry (e.g., as monomers for specialized polymers, side-chain modification)
The presence of both ester and amide functionalities in Alanine, N,N-diacetyl-, methyl ester positions it as a potential monomer or side-chain modifier in polymer chemistry. Esters and amides are fundamental linkages in many synthetic polymers, such as polyesters and polyamides, which are formed through condensation polymerization reactions savemyexams.com.
While Alanine, N,N-diacetyl-, methyl ester itself is not a classical vinyl monomer for addition polymerization, its functional groups could participate in condensation reactions if appropriately designed. For example, the methyl ester group could undergo transesterification or aminolysis to form new ester or amide linkages, enabling its incorporation into polymer backbones or onto polymer side chains. Similarly, if the diacetyl groups could be selectively deprotected or activated, the nitrogen atom could participate in polyamide formation.
The concept is exemplified by the use of other modified amino acid derivatives or fatty acid methyl esters in polymer synthesis. For instance, saturated fatty acid methyl esters have been converted into malonate derivatives that subsequently polymerized to yield polyesters and polyamides rsc.org. Furthermore, monomers containing ester groups, such as cyclic ketene (B1206846) hemiacetal esters, have been successfully polymerized to form degradable and chemically recyclable polymers, often copolymerized with various vinyl monomers rsc.org. This highlights the versatility of ester-containing molecules in creating diverse polymeric materials. Alanine, N,N-diacetyl-, methyl ester could contribute unique properties, such as chirality and potentially specific recognition sites if the alanine residue's side chain or backbone could be further functionalized within the polymer structure.
Development of Chemical Probes and Tags for Non-Biological Detection
Alanine, N,N-diacetyl-, methyl ester holds potential for development into chemical probes and tags for non-biological detection systems, owing to its distinct structural features and modifiable functional groups. The diacetyl groups and the methyl ester provide sites for introducing reporter molecules such as fluorophores, chromophores, spin labels, or affinity tags without directly interfering with the alanine core's inherent properties.
In analytical chemistry, such probes can be used to detect specific analytes, label materials, or visualize chemical processes. For instance, the methyl ester can be converted into an active ester or acid chloride, facilitating conjugation to surfaces, nanoparticles, or other biomolecules for immobilization or detection purposes. The acetyl groups, while generally stable, could potentially be modified or deprotected under specific conditions to reveal a reactive amine for further functionalization.
While direct applications for this specific compound as a probe are not widely reported in general literature searches, the principle is well-established. Amino acid derivatives, including N-acylated and esterified forms, have been functionalized with various tags for applications ranging from sensing to materials science. The synthesis of N-ferrocenyl substituted amino acid derivatives, which have been studied for their photophysical and electrochemical properties, suggests a pathway for integrating signaling moieties into amino acid scaffolds for non-biological detection applications chemrxiv.org. The ability to precisely control the stereochemistry of the alanine unit within a probe design would also be advantageous for applications requiring chiral recognition or interaction.
Future Research Directions and Unexplored Avenues for Alanine, N,n Diacetyl , Methyl Ester
Chemo-Enzymatic Synthetic Strategies for Enhanced Efficiency
Current synthetic routes for N,N-diacylated amino acid derivatives often involve multi-step chemical processes that can be less atom-economical or may lack stereoselectivity. Future research should focus on integrating enzymatic catalysis into the synthesis of Alanine (B10760859), N,N-diacetyl-, methyl ester to enhance efficiency and sustainability. Enzymes such as lipases or esterases could potentially be engineered or identified for the regioselective and stereoselective formation of the methyl ester from N,N-diacetylalanine or for the deprotection/re-acetylation steps. For instance, specific enzymes might catalyze the N-acetylation or esterification steps with higher yields and reduced by-products under milder conditions (e.g., aqueous media, ambient temperature) compared to traditional chemical methods sigmaaldrich.com. This approach could significantly reduce solvent usage and energy consumption, aligning with green chemistry principles. The development of enzyme cascades for one-pot synthesis, starting from simpler precursors, represents a particularly challenging yet rewarding area of investigation.
Advanced Spectroscopic Characterization under Non-Standard Conditions
A comprehensive understanding of Alanine, N,N-diacetyl-, methyl ester's structural and dynamic properties is crucial for predicting its behavior and designing future applications. While standard spectroscopic techniques (NMR, IR, MS) provide fundamental insights, advanced characterization under non-standard conditions could reveal deeper molecular details. Research could involve:
Solid-state NMR (ssNMR): To elucidate its conformation, packing, and intermolecular interactions in solid forms, which are critical for material science applications.
In situ spectroscopy: Studying the compound under reaction conditions (e.g., varying temperature, pressure, or solvent polarity) using techniques like attenuated total reflectance (ATR)-IR or flow-NMR could provide real-time mechanistic insights into its reactivity and stability.
Cryo-electron microscopy (Cryo-EM) or X-ray crystallography of self-assembled structures: If the compound exhibits self-assembly properties, these techniques could provide atomic-resolution insights into the assembled architectures.
Exploration of Novel Reactivity with Emerging Reagents and Catalysts
The N,N-diacetyl group, lacking a labile N-H proton, influences the reactivity profile of this compound, differentiating it from primary or secondary amides. Future research should explore novel transformations leveraging or modifying this unique moiety. This could include:
C-H activation strategies: Investigating the possibility of functionalizing the methyl group of the alanine backbone or the acetyl methyl groups using modern C-H activation catalysts (e.g., transition metal complexes) to create new derivatives with altered properties.
Photoredox catalysis: Exploring reactions under visible light irradiation to achieve transformations that are challenging under thermal conditions, such as radical-mediated additions or cleavages involving the ester or N,N-diacetyl groups.
Flow chemistry and electrochemistry: Applying these continuous and controlled reaction platforms to optimize existing synthetic routes or discover new reactivities, potentially enabling safer and more scalable production of the compound or its derivatives.
Organocatalysis: Investigating the compound's potential as a substrate or a ligand in organocatalytic reactions, given its chiral center and the unique electronic environment around the nitrogen.
Computational Design of Functional Analogues with Tailored Chemical Properties
Computational chemistry offers a powerful tool for predicting and designing new molecules before their arduous synthesis. For Alanine, N,N-diacetyl-, methyl ester, computational studies could focus on:
Quantitative Structure-Property Relationship (QSPR) modeling: Developing models to predict how structural modifications (e.g., varying the ester alkyl chain, replacing acetyl groups with other acyl groups) would impact properties like solubility, lipophilicity, or stability.
Virtual screening for specific applications: Employing computational docking and virtual screening to identify potential biological targets if derivatives are intended for pharmaceutical or agrochemical applications, or to screen for materials properties like liquid crystal formation or specific binding to surfaces.
Reaction mechanism elucidation: Using density functional theory (DFT) calculations to understand the precise mechanisms and transition states of proposed novel reactions, guiding experimental design.
Integration into Supramolecular Chemistry and Nanomaterials (e.g., self-assembly properties)
The design of molecules that can self-assemble into ordered supramolecular structures or functional nanomaterials is a rapidly expanding field. Alanine, N,N-diacetyl-, methyl ester, with its potential for hydrogen bonding (through the carbonyl oxygens of the acetyl and ester groups) and van der Waals interactions (from the methyl groups and alanine backbone), could serve as a building block.
Investigation of self-assembly: Research could explore its ability to self-assemble into various architectures (e.g., fibers, vesicles, gels) in different solvents or at interfaces, driven by non-covalent interactions.
Role in chiral nanomaterials: If enantiomerically pure, its incorporation into nanomaterials could lead to chiral recognition properties, useful in sensors, chiral separations, or asymmetric catalysis.
Functional nanomaterial applications: Exploring its integration into hybrid nanomaterials for specific functionalities, such as:
Drug delivery systems: As a component of lipid-based or polymer-based nanoparticles for controlled release, leveraging its enhanced stability and solubility.
Biosensors: Incorporating it into recognition elements due to its amino acid origin, potentially for binding specific biomolecules.
Organic electronic materials: If appropriately modified (e.g., with chromophores), it could contribute to self-assembled organic semiconductors or optoelectronic devices.
These future research directions highlight the multifaceted potential of Alanine, N,N-diacetyl-, methyl ester as a versatile chemical entity, capable of contributing to advancements across various subdisciplines of chemistry and materials science.
Q & A
Q. What synthetic routes are most effective for producing high-purity N,N-diacetyl-alanine methyl ester, and what analytical methods validate its structural integrity?
- Methodological Answer : The synthesis typically involves acetylation of alanine methyl ester using acetylating agents like acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine). For N,N-diacetylation, a two-step protocol is often employed to ensure regioselectivity . Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm acetylation at both amino groups and esterification. Mass spectrometry (MS) further verifies molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretching frequencies (e.g., ester C=O at ~1740 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
Q. How do the ester and acetyl groups influence the compound’s solubility and reactivity in organic synthesis?
- Methodological Answer : The methyl ester enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMF, DMSO), while the N,N-diacetyl groups reduce nucleophilicity at the amino group, directing reactivity toward the ester moiety. This facilitates selective hydrolysis or transesterification reactions. For example, alkaline hydrolysis (NaOH/MeOH) targets the ester group, preserving the acetylated amine .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during N,N-diacetylation of alanine methyl ester?
- Methodological Answer : Competing O-acetylation can occur if stoichiometry or temperature is poorly controlled. A molar ratio of 2:1 (acetylating agent:substrate) in anhydrous dichloromethane at 0–5°C minimizes side reactions. Monitoring via thin-layer chromatography (TLC) with UV visualization ensures reaction progression. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the desired product from monoacetylated or over-acetylated byproducts .
Q. What contradictions exist in reported biological activities of N,N-diacetyl-alanine derivatives, and how can structural modifications resolve them?
- Methodological Answer : Studies on analogous N-acyl alanine methyl esters (NAMEs) show inconsistent antimicrobial efficacy, potentially due to steric hindrance from bulky acetyl groups limiting enzyme interactions . For example, β-haloalanines exhibit stronger alanine racemase inhibition than N,N-diacetyl derivatives, suggesting that replacing acetyl groups with electrophilic moieties (e.g., halogens) could enhance target binding . Computational docking studies (e.g., AutoDock Vina) can predict optimal substituents for improved bioactivity .
Q. How does the compound interact with bacterial alanine racemase, and what kinetic assays quantify inhibitory potency?
- Methodological Answer : Competitive inhibition assays using purified alanine racemase and L-alanine as substrate are standard. The compound’s inhibitory constant (Ki) is determined via Lineweaver-Burk plots. Fluorescence polarization assays with labeled enzyme or isothermal titration calorimetry (ITC) provide binding affinity data. Comparative studies with β-haloalanines (suicide substrates) highlight mechanistic differences .
Methodological Considerations Table
Notes on Data Contradictions
- Antimicrobial Activity : N,N-diacetyl derivatives show weaker activity than β-haloalanines due to reduced electrophilicity .
- Solubility vs. Bioactivity : Enhanced lipophilicity from ester groups may reduce aqueous solubility, limiting in vivo efficacy despite in vitro potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
